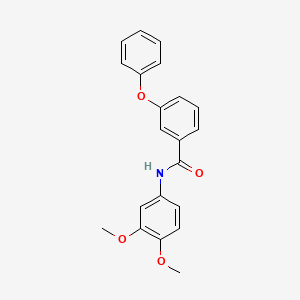![molecular formula C16H16BrClN2O3S B2956998 3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2380078-35-1](/img/structure/B2956998.png)
3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring The pyrrolidine ring is further substituted with a methanesulfonyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Bromination: The final step involves the bromination of the pyridine ring using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-Bromo-4-({1-[(2-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
3-bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c17-14-9-19-7-5-16(14)23-13-6-8-20(10-13)24(21,22)11-12-3-1-2-4-15(12)18/h1-5,7,9,13H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLDHOYDHEWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)
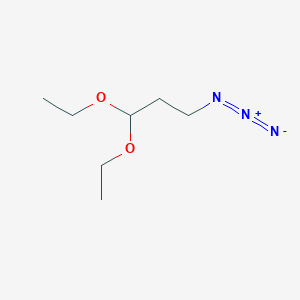
![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)
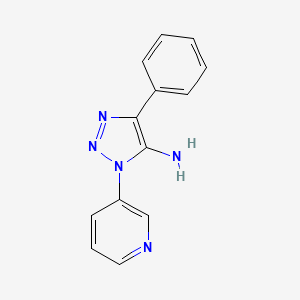
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)
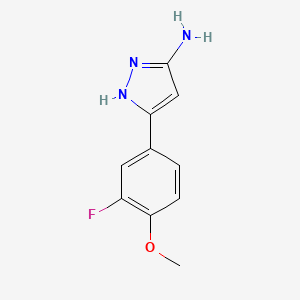
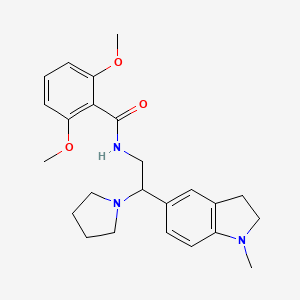
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
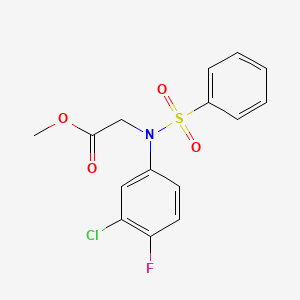
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
